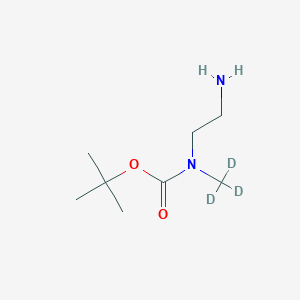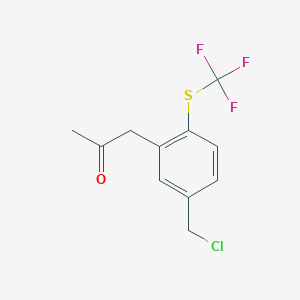![molecular formula C14H17N5S B14039225 4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is a complex organic compound that belongs to the class of bipyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylthio group, and a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step reactions. One common method involves the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione with triethyl orthoformate to prepare an intermediate compound. This intermediate is then reacted with an aqueous solution of hydroxylamine hydrochloride and an inorganic base in an organic solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that minimize waste and energy consumption. The process typically involves the preparation of key intermediates followed by their conversion to the final product through controlled reactions .
Chemical Reactions Analysis
Types of Reactions
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of vacuolar protein sorting 34 (Vps34), a class II phosphoinositide 3-kinase involved in autophagosome formation .
Comparison with Similar Compounds
Similar Compounds
N⁸-(Cyclopropylmethyl)-N⁴-(2-(methylthio)phenyl)-2-(1-piperazinyl)-pyrimido[5,4-d]pyrimidine-4,8-diamine: A similar compound with a pyrimidinopyrimidine core.
Vps34 inhibitor 1 (Compound 19): Another bipyrimidine derivative with similar inhibitory properties.
Uniqueness
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is unique due to its specific structural features, such as the cyclopropylmethyl and methylthio groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N5S |
|---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-N-methyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5S/c1-15-13-17-8-10(12(18-13)7-9-3-4-9)11-5-6-16-14(19-11)20-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17,18) |
InChI Key |
RDZYXHOUZBHQKR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



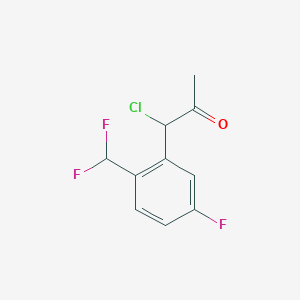
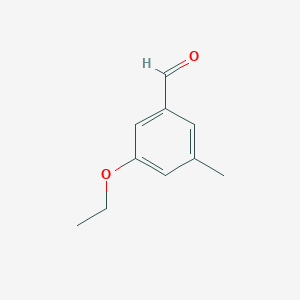

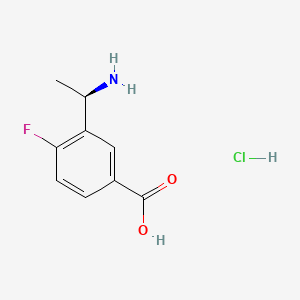
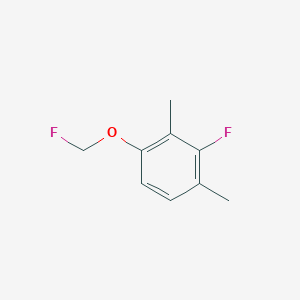
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
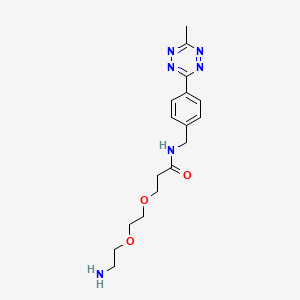

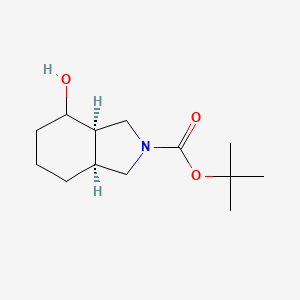
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
